Sephin1

描述

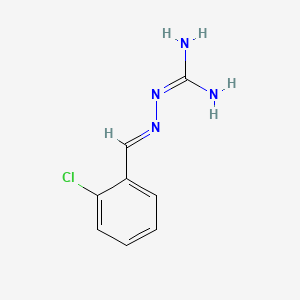

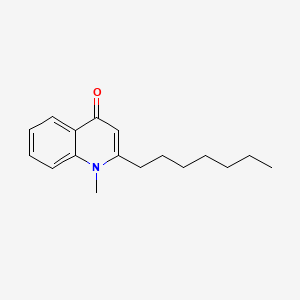

伊塞古司他,也称为Sephin1,是一种在医学研究领域引起广泛关注的小分子化合物。它是瓜纳苯的衍生物,但与瓜纳苯不同,它不具有α2-肾上腺素能活性。伊塞古司他主要以其作为磷酸酶调节亚基PPP1R15A(R15A)的选择性抑制剂的作用而闻名。 这种抑制会延长eIF2α磷酸化的保护性反应,这在管理细胞应激反应中至关重要 .

科学研究应用

伊塞古司他具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究磷酸酶调节亚基的抑制。

生物学: 伊塞古司他用于与细胞应激反应和蛋白质错误折叠疾病相关的研究。

作用机制

伊塞古司他通过选择性抑制磷酸酶调节亚基PPP1R15A来发挥其作用。这种抑制阻止了eIF2α的去磷酸化,从而延长了整合应激反应(ISR)。ISR是一种细胞机制,旨在在压力条件下恢复蛋白质和细胞平衡。 通过维持活跃的ISR,伊塞古司他有助于保护细胞免受蛋白质错误折叠和聚集的毒性作用 .

类似化合物:

瓜纳苯: 伊塞古司他的母体化合物,以其α2-肾上腺素能活性而闻名。

沙鲁布林: 另一种抑制eIF2α去磷酸化的化合物,但通过不同的机制。

衣霉素: 一种诱导未折叠蛋白反应的化合物,但不是PPP1R15A的选择性抑制剂。

伊塞古司他的独特性: 伊塞古司他的独特性在于它对PPP1R15A的选择性抑制,这使得ISR能够有针对性地延长,而不影响其他途径。 这种选择性减少了潜在的副作用,并增强了其在治疗神经退行性疾病和蛋白质错误折叠疾病方面的治疗潜力 .

生化分析

Biochemical Properties

Sephin1 interacts with the protein PPP1R15A, a stress-induced regulatory subunit of the protein phosphatase 1 complex that dephosphorylates eIF2α . This interaction prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response .

Cellular Effects

This compound has been shown to have protective effects on oligodendrocytes, reducing the cytotoxic impact of inflammation on these cells . It also attenuates the IRE1 branch of the endoplasmic reticulum unfolded protein response .

Molecular Mechanism

This compound inhibits the dephosphorylation of eIF2α by interacting with PPP1R15A . This prolongs the integrated stress response, allowing for the synthesis of protective proteins and reducing global protein translation .

Dosage Effects in Animal Models

In a mouse model of multiple sclerosis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

Metabolic Pathways

This compound is involved in the integrated stress response pathway, where it interacts with the enzyme eIF2α and the protein PPP1R15A .

准备方法

合成路线和反应条件: 伊塞古司他的合成涉及2-氯苯甲醛与肼基甲酰胺的反应。该反应通常在温和条件下进行,通常在合适的溶剂如乙醇或甲醇存在下进行。 然后通过重结晶或色谱法对产物进行纯化,以达到高纯度 .

工业生产方法: 伊塞古司他的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,严格控制反应条件,以确保一致性和纯度。 最终产物经过严格的质量控制措施,包括HPLC和NMR光谱,以确认其身份和纯度 .

反应类型:

氧化: 伊塞古司他可以发生氧化反应,尤其是在肼基甲酰胺部分。

还原: 该化合物可以在特定条件下被还原,尽管这种情况不太常见。

取代: 伊塞古司他可以参与取代反应,特别是涉及氯苯基部分。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 氢氧化钠或其他碱性试剂可以促进取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生相应的氧化物,而取代反应可以将不同的官能团引入分子中 .

相似化合物的比较

Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.

Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.

Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.

Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .

属性

IUPAC Name |

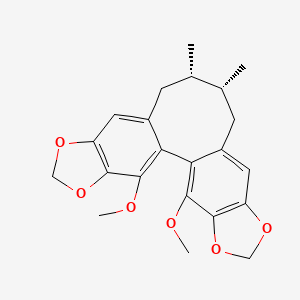

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)

![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)

![[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B1681552.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-ol](/img/structure/B1681559.png)

![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)